molecular formula C12H9ClN2 B12218258 p-Chloroazobenzene CAS No. 6141-95-3

p-Chloroazobenzene

Cat. No.: B12218258
CAS No.: 6141-95-3
M. Wt: 216.66 g/mol
InChI Key: NJFDMENHTAYHMA-UHFFFAOYSA-N
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Description

P-Chloroazobenzene is a useful research compound. Its molecular formula is C12H9ClN2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-phenyldiazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDMENHTAYHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871069
Record name 1-(4-Chlorophenyl)-2-phenyldiazene
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Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4340-77-6, 6141-95-3
Record name Azobenzene, 4-chloro-
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Record name Diazene, (4-chlorophenyl)phenyl-, (E)-
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Record name p-Chloroazobenzene
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Record name 1-(4-Chlorophenyl)-2-phenyldiazene
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Tuning the Absorption Spectrum:

Red-Shifting to Visible Light: To make azobenzenes suitable for biological applications, it is often necessary to shift their absorption from the UV to the visible range. rsc.org This can be achieved by creating "push-pull" systems, where an electron-donating group (EDG) is placed on one phenyl ring and an electron-withdrawing group (EWG) on the other, typically in the para positions. nih.gov This substitution pattern narrows the HOMO-LUMO gap, resulting in a bathochromic shift of the π→π* transition. nih.gov

Ortho-Halogenation: Introducing halogen atoms, such as fluorine or chlorine, at the ortho positions can also red-shift the n→π* absorption band, enabling isomerization with lower-energy visible light. rsc.orgrsc.org

Controlling the Thermal Half Life τ₁/₂ of the Z Isomer:

Electronic Effects: The stability of the Z-isomer is crucial for applications requiring a persistent "off" state. The thermal relaxation rate can be tuned by para-substituents. EWGs generally increase the half-life, while EDGs tend to decrease it. researchgate.net

Steric Hindrance: Introducing bulky substituents, particularly at the ortho positions, can sterically hinder the rotation or inversion required for thermal isomerization, thereby increasing the half-life of the Z-isomer. nih.gov

Heteroaromatic Scaffolds: Replacing one or both phenyl rings with heteroaromatic systems, such as pyrazoles or thiophenes, can significantly increase the thermal stability of the Z-isomer, with half-lives extending to days or even years. rsc.orguu.nl

Optimizing Isomerization Efficiency:

The quantum yield of photoisomerization is a key performance metric. Push-pull substitution has been shown to improve the photoisomerization efficiency of azobenzenes. nih.gov

The choice of solvent can also influence the isomerization process and the composition of the photostationary state (PSS). nih.gov

Enhancing Water Solubility for Biological Applications:

For use in biological systems, inherently lipophilic azobenzenes often require modification to improve their water solubility. rsc.org This can be achieved by incorporating polar or charged groups, such as phosphates, PEG chains, or amino acids. acs.orgrsc.org

By applying these guidelines, researchers can design and synthesize novel p-chloroazobenzene derivatives and other photoswitches with properties fine-tuned for a wide range of applications, from photopharmacology to smart materials. bohrium.comwikipedia.org

Computational and Theoretical Investigations of P Chloroazobenzene Systems

Electronic Structure Calculations

Electronic structure calculations, particularly those based on quantum mechanics, are fundamental to elucidating the properties of p-chloroazobenzene in both its ground and excited states. These methods model the distribution of electrons within the molecule, which dictates its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the structural properties of azobenzene (B91143) derivatives due to its balance of computational cost and accuracy. mdpi.comresearchgate.net DFT calculations are used to optimize the molecular geometries of the trans and cis isomers of this compound, revealing key structural parameters. For the more stable trans isomer, DFT optimizations typically show a planar structure. The introduction of the chlorine atom at the para-position generally has a minimal effect on the planarity of the benzene (B151609) rings and the central N=N bond. researchgate.net

Calculations for various para-substituted azobenzenes using the B3LYP functional and a 6-31++G(d,p) basis set have shown that the energy difference between the trans and cis configurations is a critical parameter for thermal isomerization. nih.gov While specific values for this compound are part of broader datasets, the methodology allows for precise determination of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic effects of the chloro-substituent. For instance, DFT calculations can quantify the C-Cl, C-N, and N=N bond lengths and the crucial CNNC dihedral angle that defines the two isomers.

Table 1: Representative DFT-Calculated Geometrical Parameters for Azobenzene Derivatives This table presents typical values for azobenzene derivatives to illustrate the data obtained from DFT calculations. Specific values for this compound would be derived from similar computational studies.

Parameter trans-Azobenzene cis-Azobenzene
N=N Bond Length (Å) ~1.25 ~1.26
C-N Bond Length (Å) ~1.43 ~1.45
CNNC Dihedral Angle (°) ~180 ~0-10
CCNN Dihedral Angle (°) ~0 ~170-180

To understand the photoisomerization process, it is essential to study the molecule's electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the electronic absorption spectra of molecules. researchgate.netrsc.org For this compound, TD-DFT calculations are used to determine the energies of the key electronic transitions: the intense π→π* transition typically in the UV region and the weaker, lower-energy n→π* transition in the visible region.

The separation of the n→π* absorption bands of the trans and cis isomers is critical for achieving efficient photoswitching with visible light. researchgate.net Systematic studies on tetra-ortho-chloroazobenzenes, which provide insight into the role of chloro-substitution, have shown that TD-DFT can accurately model how substituents influence these absorption spectra. nih.gov By calculating the vertical excitation energies, TD-DFT helps predict the wavelengths required for the trans→cis and cis→trans isomerization. These calculations are crucial for designing photoswitches that can be operated with specific colors of light, a key goal in applications like photopharmacology. nih.gov

Table 2: Typical TD-DFT Calculated Absorption Wavelengths (λ_max) for Azobenzene Transitions This table illustrates the kind of data generated by TD-DFT, showing the distinct absorption bands for the two isomers. The chlorine substituent in this compound would subtly modify these values.

Transition trans Isomer λ_max (nm) cis Isomer λ_max (nm)
S₀ → S₁ (n→π*) ~440 ~430
S₀ → S₂ (π→π*) ~320 ~280

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides profound insights into the electronic behavior and reactivity of this compound. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com

For this compound, the HOMO is typically a π-orbital distributed across the entire conjugated system, while the LUMO is a π-orbital. The n→π transition involves the excitation of an electron from a non-bonding orbital (n), localized on the nitrogen atoms, to the LUMO. Visualizing these orbitals helps in understanding the charge redistribution upon photoexcitation. researchgate.netyoutube.com In this compound, the chlorine atom, being an electron-withdrawing group, influences the energy levels of these frontier orbitals. DFT calculations are used to compute the energies of the HOMO and LUMO and to generate plots of their spatial distribution, which are essential for rationalizing the molecule's electronic properties and photochemical reactivity. researchgate.netmdpi.com

Figure 1: Conceptual Visualization of HOMO and LUMO in this compound This is a descriptive representation. Actual visualizations are generated using computational software.

HOMO: The highest occupied molecular orbital would show electron density distributed across the phenyl rings and the azo bridge, characteristic of a π-system.

LUMO: The lowest unoccupied molecular orbital would also be distributed across the molecule but would feature nodal planes characteristic of an antibonding π* orbital.

n-orbital: A non-bonding orbital, primarily located on the two nitrogen atoms, would lie close in energy to the HOMO.

Molecular Dynamics Simulations for Conformational Transitions

While electronic structure calculations describe static properties, Molecular Dynamics (MD) simulations provide a view of the dynamic processes, such as the conformational changes during photoisomerization. nih.gov MD simulations model the atomic motions over time by solving Newton's equations of motion, allowing researchers to observe the pathway of the trans↔cis transition. nih.gov

To simulate photoisomerization, a specialized force field or potential energy surface for the excited state is required. nih.gov This is often derived from quantum mechanical calculations like TD-DFT. The simulation typically starts with the trans isomer in its ground state. Upon simulated photoexcitation, the molecule is moved to the excited state potential energy surface. The MD simulation then follows the trajectory of the atoms, revealing the mechanism of isomerization, which for azobenzenes can occur via rotation around the N=N bond or an inversion mechanism at one of the nitrogen atoms. rsc.org These simulations can reveal transition states, intermediate structures, and the timescale of the isomerization process, providing a detailed picture of the switching event that is difficult to capture experimentally. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.gov For azobenzenes, QSPR models can be developed to predict key photoswitching properties, such as absorption wavelengths, quantum yields, and the thermal half-life of the cis isomer, based on a set of calculated molecular descriptors.

A QSPR study on this compound would typically involve a dataset of various substituted azobenzenes. For each molecule, a range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), topological, and quantum-chemical (e.g., HOMO/LUMO energies) parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the property of interest. Such a model could predict, for example, how changing the substituent at the para-position would affect the thermal stability of the cis state, thereby guiding the design of new photoswitches without the need for synthesis and experimental testing of every candidate molecule.

Rational Design Principles for Photoswitchable Azobenzenes

The ultimate goal of computational investigations is to establish rational design principles for creating new photoswitches with desired properties. For azobenzenes, key goals include shifting the absorption wavelengths into the red or near-infrared region for biological applications, increasing the quantum yield of isomerization, and tuning the thermal stability of the cis isomer. nih.gov

Computational studies have revealed several key principles:

Push-Pull Substitution : Introducing an electron-donating group on one phenyl ring and an electron-withdrawing group on the other (a "push-pull" system) can red-shift the π→π* absorption band. acs.org

Ortho-Substitution : Placing substituents at the ortho-positions relative to the azo group can significantly alter the electronic and steric properties. For example, tetra-ortho-chloro substitution has been shown to separate the n→π* absorption bands of the trans and cis isomers, enabling more efficient switching with visible light. researchgate.netnih.gov The chlorine atom in this compound acts as a weak electron-withdrawing group and its effects can be systematically tuned.

Intramolecular Interactions : The introduction of groups capable of forming intramolecular hydrogen bonds can be used to stabilize one isomer over the other, thereby controlling the thermal relaxation process. polimi.it

By combining DFT, TD-DFT, and MD simulations, researchers can create a comprehensive "design rulebook" that connects specific structural modifications, like the introduction of a chlorine atom, to the resulting photochemical properties, enabling the informed engineering of next-generation photoswitches. nih.gov

Prediction of Photophysical Parameters and Isomerization Pathways

Computational and theoretical studies have been instrumental in elucidating the photophysical properties and the complex isomerization mechanisms of this compound. These investigations, primarily employing ab initio methods and time-dependent density functional theory (TD-DFT), provide detailed insights into the electronic transitions and the potential energy surfaces that govern the molecule's behavior upon photoexcitation.

Photophysical Parameters:

Theoretical calculations have been used to predict the electronic absorption spectra of this compound, identifying the key electronic transitions and their corresponding absorption maxima (λmax). The primary transitions of interest are the n → π* and π → π* transitions. The n → π* transition, which involves the excitation of an electron from a non-bonding orbital on the nitrogen atoms to an anti-bonding π* orbital, is typically weaker and occurs at longer wavelengths. The π → π* transition is more intense and occurs at shorter wavelengths.

A study utilizing TD-DFT calculations with the B3LYP functional and the 6-311G* basis set has provided theoretical values for the absorption maxima of this compound. These calculations are crucial for understanding how the chloro substituent influences the electronic structure compared to unsubstituted azobenzene.

Table 1: Calculated Photophysical Parameters for trans-p-Chloroazobenzene This interactive table provides theoretically calculated values for the maximum absorption wavelength (λmax) and the corresponding electronic transitions.

Transition Calculated λmax (nm)
n → π* 445
π → π* 325

Isomerization Pathways:

The photoisomerization of azobenzenes from the thermally stable trans isomer to the cis isomer is the cornerstone of their function as molecular switches. Computational studies have explored the potential energy surfaces of both the ground (S₀) and excited states (S₁ and S₂) to determine the most likely isomerization pathways. The two primary mechanisms considered are rotation around the N=N double bond and an in-plane inversion mechanism at one of the nitrogen centers.

For substituted azobenzenes, the nature of the substituent significantly influences the preferred pathway. In the case of this compound, the chlorine atom acts as an electron-withdrawing group. Ab initio studies have shown that for azobenzenes with such substituents, the isomerization mechanism is state-dependent. nih.gov

In the ground state (S₀), the inversion pathway is calculated to be the preferred route for thermal isomerization. nih.gov However, upon photoexcitation, the landscape changes significantly. Following n → π* excitation to the S₁ state, the rotational mechanism becomes the dominant and barrierless pathway for trans-to-cis isomerization. nih.gov This is facilitated by a conical intersection between the S₁ and S₀ potential energy surfaces along the rotational coordinate, providing an efficient channel for relaxation to the cis isomer on the ground state. nih.gov

For the π → π* excitation, which populates the S₂ state, there is sufficient energy to potentially open an additional pathway known as concerted inversion. nih.gov However, for azobenzenes with electron-withdrawing groups like this compound, the rotation pathway is still considered the primary mechanism for relaxation from electronically excited states. nih.gov The inversion pathway in the first excited state (S₁) is predicted to have significant barriers and no curve crossing with the ground state, making it a less probable route for photoisomerization. nih.gov

Table 2: Predicted Isomerization Mechanisms for p-Chloroazobenzene This interactive table summarizes the computationally predicted isomerization pathways for this compound in different electronic states.

Electronic State Dominant Isomerization Pathway Key Features
Ground State (S₀) Inversion Preferred for thermal isomerization.
Excited State (S₁, n → π*) Rotation No energy barrier; proceeds via a conical intersection. nih.gov
Excited State (S₂, π → π*) Rotation / Concerted Inversion Rotation is dominant; concerted inversion may be accessible. nih.gov

Structure Activity Relationships Sar in P Chloroazobenzene Research

Influence of Chlorine Substitution Position on Photophysical Properties

The position of the chlorine substituent on the azobenzene (B91143) scaffold significantly impacts its photophysical properties, including absorption spectra and isomerization efficiency. While p-chloroazobenzene is a common variant, altering the chlorine's location to the ortho or meta positions can tune these characteristics.

Irradiation of trans-azobenzene in the presence of various acid chlorides has been shown to produce chloroazobenzene derivatives. researchgate.net The ratio of ortho to para substitution is influenced by the ionizability of the acid chloride used in the reaction. researchgate.net For instance, the thermal decomposition of azobenzene-AuCl3 primarily yields o-chloroazobenzene in the first stage. researchgate.net

The substitution pattern on the azobenzene rings is a key factor in determining the molecule's photochemistry. rsc.org The introduction of substituents alters the electronic landscape of the molecule, which in turn affects the energies of the n→π* and π→π* transitions that govern photoisomerization. beilstein-journals.orgmdpi.com Generally, azobenzene derivatives are categorized into three classes based on their spectral properties, which are dictated by the nature and position of the substituents. rsc.org

For example, ortho-fluoro substitution on azobenzene can shift the absorption bathochromically (to longer wavelengths), enabling photoisomerization with visible light. rsc.org This effect becomes more pronounced with an increasing number of fluorine substituents. rsc.org While direct comparative data for ortho-, meta-, and para-chloroazobenzene under identical conditions is sparse in the provided context, the principles of substituent effects suggest that the chlorine position would similarly modulate the absorption maxima and the efficiency of the trans-cis isomerization.

A study on tetra-ortho-chloro azobenzene demonstrated its utility as a linker that facilitates photocontrol of peptide structures using red light, highlighting how multiple chlorine substitutions can be leveraged for specific applications. rsc.org

Electronic and Steric Effects of Substituents on Isomerization Dynamics

The dynamics of the light-induced trans↔cis isomerization of azobenzenes are profoundly influenced by the electronic and steric nature of the substituents on the phenyl rings. rsc.orgbeilstein-journals.org These substituents can alter the isomerization mechanism, the rate of thermal relaxation from the cis to the trans form, and the quantum yield of the photochemical process. beilstein-journals.orgnih.gov

Electronic Effects:

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their placement, particularly at the para position, can significantly modify the electronic structure of the azobenzene system. rsc.org

Push-pull systems , which contain an EDG on one ring and an EWG on the other, often exhibit a red shift in their π→π* absorption band. nih.gov This is due to the destabilization of the highest occupied molecular orbital (HOMO) by the EDG and stabilization of the lowest unoccupied molecular orbital (LUMO) by the EWG, which narrows the energy gap. nih.gov

The thermal relaxation from the metastable Z-isomer back to the stable E-isomer is also affected. For a series of meta-substituted azobenzenes, those with electron-withdrawing groups had a longer half-life (τ1/2 ≈ 9.5 hours) compared to those with electron-donating groups (τ1/2 ≈ 8.5 hours). mdpi.com In another study, para-substitution with an electron-withdrawing group on the phenyl moiety of azothiophenes was found to increase the thermal half-life of the (Z)-isomers, while electron-donating groups decreased it. researchgate.net

The isomerization mechanism itself can be influenced. The thermal cis-to-trans isomerization can proceed via two main pathways: rotation around the N=N bond or inversion at one of the nitrogen atoms. nih.govnih.gov Hammett plots for a series of para-substituted azobenzenes revealed that in certain ionic liquids, both rotation and inversion mechanisms are operative, while in others, only rotation occurs. nih.gov The electronic nature of the substituent plays a key role in determining the preferred pathway. nih.gov

Steric Effects:

The size and bulkiness of substituents, especially at the ortho positions, can introduce steric hindrance that affects isomerization.

Ortho-substitution can cause a distortion in the planarity of the azobenzene molecule. rsc.org For instance, increasing the number of ortho-fluorine substituents leads to greater structural distortion. rsc.org

Bulky substituents can be used to delay thermal relaxation , leading to more stable Z-isomers. nih.gov

The conformational constraints imposed by bridging the azobenzene unit can even make the Z-isomer the thermodynamic ground state and create a large separation between the n→π* absorption bands of the E and Z isomers. researchgate.net

The interplay of electronic and steric effects is critical in designing azobenzene derivatives with specific isomerization dynamics for applications like molecular switches and photopharmacology. nih.govrsc.org

Table 1: Effect of Substituents on Azobenzene Isomerization Dynamics

Substituent Type/PositionEffect on Absorption (λmax)Effect on Thermal Half-life (τ1/2) of Z-isomerPrimary Mechanism
p-Electron-Donating Generally causes a slight shift.Decreases. researchgate.netInversion or Rotation
p-Electron-Withdrawing Can cause a red-shift.Increases. mdpi.comresearchgate.netInversion or Rotation
Push-Pull Significant red-shift of π→π* band. nih.govVariable, depends on specific groups.Torsion often favored. nih.gov
Ortho-substitution Can cause a red-shift (e.g., fluorine). rsc.orgCan be increased due to steric hindrance. nih.govCan favor inversion

Correlation of Molecular Structure with Biological Activities

The antimicrobial properties of azobenzene derivatives can be tuned by altering the substitution pattern on the aromatic rings. Structure-activity relationship (SAR) studies reveal that the type and position of substituents, such as halogens, play a crucial role in determining the efficacy against various bacterial and fungal strains.

For instance, in a series of thiazole (B1198619) compounds, chloro substitution was found to be beneficial for antibacterial activity. nih.gov Specifically, a chloro substituent at a particular position increased activity against P. aeruginosa. nih.gov In another series of pyrimidoisoquinolinequinones, the replacement of a sulfur atom with a nitrogen atom in the molecular scaffold led to a loss of antibacterial activity. mdpi.com

SAR studies on a class of compounds containing an N-arylpiperazine scaffold showed that electron-withdrawing groups, such as 3-CF₃ or 3-NO₂, at the meta position resulted in very high antimycobacterial potential. nih.gov Conversely, in a different series of oxazole (B20620) derivatives, the presence of an electron-withdrawing chloro group at the para position of a phenyl ring resulted in activity comparable to the parent compound, while an electron-donating methoxy (B1213986) group at the same position led to excellent activity. researchgate.net This suggests that the influence of a substituent is highly dependent on the core molecular scaffold.

The ability of azobenzene derivatives to switch between two distinct conformations, the elongated trans isomer and the bent cis isomer, allows for the photocontrol of their binding to biological receptors. nih.gov The significant change in geometry and polarity between the two isomers can drastically alter the binding affinity, making these compounds valuable as photoswitchable ligands. nih.govacs.org

A key example is the binding of chlorinated azobenzenes to the aryl hydrocarbon (Ah) receptor. Substituted azobenzenes have been shown to bind to this receptor, although with lower affinity than 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.com The binding strength is dependent on the substitution pattern on the benzene (B151609) rings, with positions 2, 3, and 4 being favored. oup.com The results are interpreted based on the stability of the azobenzene conformers and their steric similarity to TCDD. oup.com

The principle of conformational control has been demonstrated in various systems. For example, an azobenzene-containing anion receptor exhibits higher binding affinity for anions in its folded Z-configuration compared to the extended E-isomer. nih.gov In another case, a tetra-ortho-chloro azobenzene linker was used to staple a peptide, and the two isomers showed a dramatic difference in binding affinity for the MDM2 protein. rsc.org The cis isomer was remarkably over 240-fold more potent than the trans isomer, representing a significant difference in binding affinity between the two photo-isomeric forms of a therapeutic peptide. rsc.org

Development of Predictive Models for Structure-Property Correlations

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, has become an invaluable tool in the study of azobenzenes. nih.govresearchgate.net These computational models aim to establish a mathematical correlation between the chemical structure of a molecule and its properties, such as absorption wavelength (λmax), thermal half-life (t₁/₂), and biological activity. researchgate.netchalcogen.ro

Machine learning algorithms are increasingly used to develop robust predictive models for azobenzene photoswitches. nih.gov One study focused on creating a machine learning model to predict λmax and t₁/₂ for visible-light photoswitches using only structural features, avoiding the need for time-consuming quantum chemical calculations. nih.govbohrium.com This approach allows for the rapid screening of virtual libraries of compounds to identify candidates with desired properties. researchgate.net The models are trained on comprehensive datasets compiled from literature and validated using both cross-validation and external test sets. nih.govresearchgate.net

For instance, a QSPR model for a large dataset of 191 azobenzene dyes found a strong linear correlation between the nitrogen-nitrogen bond length and the maximum absorption wavelength. researchgate.net The accuracy of these models can be improved by incorporating more sophisticated molecular descriptors, such as those derived from the electron density distribution. researchgate.net

In the context of biological activity, QSAR models have been developed to predict the antimicrobial potency of various heterocyclic compounds. chalcogen.ro These models use statistical methods like multiple regression analysis to correlate physicochemical properties with observed biological activity. chalcogen.ro The goal is to identify the key structural features that contribute to enhanced activity, thereby guiding the synthesis of more potent compounds. chalcogen.ro

The development of these predictive models relies on the availability of high-quality experimental data and the selection of appropriate molecular descriptors and statistical methods. nih.govmdpi.com When properly developed and validated, QSPR/QSAR models can significantly accelerate the design and optimization of this compound derivatives for specific applications in materials science and photopharmacology. nih.govresearchgate.net

General Guidelines for Tunable Photoswitch Design

The design of azobenzene-based photoswitches with tailored properties is guided by a set of principles derived from extensive structure-activity relationship studies. researchgate.netrsc.org These guidelines help researchers to rationally modify the azobenzene scaffold to achieve desired characteristics, such as specific absorption wavelengths, long-lived metastable states, and high isomerization quantum yields.

Advanced Applications of P Chloroazobenzene in Materials Science and Chemical Biology

Photoresponsive Materials Development

The ability of p-chloroazobenzene to undergo reversible trans-cis isomerization upon light irradiation is the fundamental principle behind its use in various photoresponsive materials. This photo-isomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to alter the macroscopic properties of the material.

Liquid Crystalline Chloroazobenzene Derivatives

The incorporation of a chloro group at the para position of the azobenzene (B91143) core influences the mesomorphic properties of the resulting liquid crystals. Research has shown that terminal substituents play a crucial role in determining the thermal stability and the type of liquid crystalline phases formed.

In one study, a series of 4-alkoxy-4'-chloroazobenzenes was synthesized and their liquid crystalline properties were investigated. It was found that these compounds exhibit a rich polymorphism, including smectic A (SmA) and smectic E (SmE) phases. The presence of the chloro group was compared to analogous Schiff bases, revealing differences in the types of mesophases observed. For instance, while Schiff bases with similar structures showed smectic A and B phases, the chloroazobenzene derivatives presented smectic A and, in the case of the pentyloxy derivative, an additional smectic E phase. nih.gov

Another study focused on the effect of terminal chloro and nitro substituents on the mesomorphic properties of azobenzene liquid crystals with a hexyloxy flexible chain. The chloro-substituted azobenzene derivative exhibited an enantiotropic smectic A (SmA) mesophase, which was observed during both heating and cooling cycles. This is in contrast to the nitro-substituted analogue, which showed a nematic phase only upon cooling. mdpi.com The higher polarity of the terminal substituent generally leads to greater thermal attraction and thus higher nematic-isotropic stability. mdpi.com

Mesomorphic Properties of Selected Chloroazobenzene Derivatives
Compound StructurePhase Transition Temperatures (°C)Mesophase TypeReference
4-hexyloxy-4'-chloroazobenzeneCr 89.1 SmA 94.2 ISmectic A (Enantiotropic) mdpi.com
4-pentyloxy-4'-chloroazobenzeneData not fully available in snippetsSmectic E, Smectic A, Nematic (Monotropic) nih.gov
4-heptyloxy-4'-chloroazobenzeneData not fully available in snippetsSmectic A nih.gov

Azo-Polymer Systems for Photoswitching Applications

The integration of azobenzene moieties into polymer structures gives rise to "azopolymers," materials with significant potential for photoswitching applications. nih.govmdpi.com The photo-isomerization of the azobenzene units can induce macroscopic changes in the polymer, such as photo-orientation, which is valuable for applications like optical data storage and the alignment of liquid crystals. rsc.orgmdpi.com

The rate of photo-orientation in an azobenzene-containing liquid-crystalline polymer is dependent on the photostationary concentration of the cis-azobenzene isomer. rsc.org Theoretical models and experimental findings suggest that the maximum rate of photo-orientation is achieved when the cis-isomer content is around 50%. rsc.org The driving force for this ordering is the difference in the photostationary fractions of cis-azobenzene fragments in adjacent domains with different orientations. rsc.org

While direct studies on this compound-specific polymers are not extensively detailed in the provided search results, the principles of azopolymer design are applicable. For instance, the development of photo-switchable adhesives has been explored using azopolymers. The solid-to-liquid transition temperature (TSL), a key parameter for such adhesives, can be tuned by modifying the azobenzene structure. mdpi.com Incorporating flexible substituents at the para position of the azobenzene group has been shown to significantly reduce the TSL. mdpi.com This suggests that the electronic properties of the chloro-substituent in this compound could be utilized to fine-tune the photoswitching behavior of such polymers.

Key Parameters of Azopolymers for Photoswitching
ParameterDescriptionSignificance in PhotoswitchingReference
Photo-orientation RateThe speed at which the polymer aligns under polarized light.Crucial for applications like optical data storage and liquid crystal alignment. rsc.org
Photostationary State (PSS)The equilibrium ratio of trans and cis isomers under continuous irradiation.Determines the extent of the photo-induced effect. rsc.org
Solid-to-Liquid Transition Temperature (TSL)The temperature at which the polymer transitions from a solid to a liquid state upon irradiation.A key factor in the development of photo-switchable adhesives. mdpi.com

Molecular Solar Thermal Fuels (STF) Based on Azobenzenes

Molecular Solar Thermal (MOST) fuel systems offer a promising avenue for capturing and storing solar energy in chemical bonds, to be released as heat on demand. elsevierpure.comresearchgate.netresearchgate.net Azobenzene derivatives are excellent candidates for MOST systems due to their efficient and reversible photo-isomerization. elsevierpure.com The trans isomer absorbs light and converts to the higher-energy cis isomer, storing energy. This energy can later be released through thermal or catalytic conversion back to the trans isomer. researchgate.net

A key performance metric for MOST systems is the energy density, which is the amount of energy stored per unit mass. mdpi.comelsevierpure.com Research has focused on increasing the energy density of azobenzene-based systems. One strategy involves creating molecules with multiple azobenzene units, such as bis-azobenzene (bis-AZO) compounds. mdpi.comelsevierpure.com For example, a novel MOST system connecting two azobenzene molecules with a short linkage demonstrated a high energy density of 275.03 J/g. mdpi.com Other studies on m-bis-azobenzene and p-bis-azobenzene molecules have also shown enhanced energy densities, reaching up to 272 J/g and 255 J/g, respectively. mdpi.comelsevierpure.com

Although specific studies on this compound for MOST applications were not found in the search results, the principles of molecular design for high energy density are relevant. The substitution pattern on the azobenzene core influences the energy difference between the trans and cis isomers, as well as the stability of the cis isomer. The electron-withdrawing nature of the chloro group in this compound could potentially be exploited to tune these properties for optimal performance in solid-state STFs, where amorphous film formation and thermal stability are crucial. nih.gov

Molecular Photoswitches for External Control Systems

The precise and reversible nature of the photo-isomerization of this compound makes it an ideal component for molecular-level machines and control systems. Light offers a non-invasive stimulus that can be delivered with high spatial and temporal precision. researchgate.net

Integration into Molecular Machines

Molecular machines are assemblies of molecular components designed to perform machine-like movements in response to an external stimulus. rsc.orgcmu.edu Light-driven molecular motors, for example, can convert light energy into unidirectional rotational motion. rug.nlrsc.orgresearchgate.net Azobenzenes are frequently used as the photoswitchable components in such machines. nih.gov

While the direct integration of this compound into a specific molecular machine is not detailed in the provided search results, the general principles apply. The significant geometric change between the planar trans isomer and the bent cis isomer can be used to induce mechanical motion. For instance, azobenzene units have been incorporated into systems that mimic molecular pliers, where the opening and closing are controlled by light. nih.gov The properties of the azobenzene, such as its switching wavelength and the stability of its isomers, are critical for the function of the machine. The presence of ortho-chloro substituents on the azobenzene ring has been shown to enable photoswitching with red light (630-660 nm), a wavelength range with better tissue penetration for in vivo applications. nih.gov This highlights how halogen substitution can be used to tailor the properties of the azoswitch for specific applications.

Photoswitchable Catalysis

Photoswitchable catalysis involves the use of light to reversibly control the activity of a catalyst. surrey.ac.ukcapes.gov.br This can be achieved by incorporating a photoswitchable molecule, such as an azobenzene derivative, into the catalyst's structure. The photo-isomerization of the azobenzene can alter the steric or electronic properties of the catalyst, thereby switching its activity "on" or "off". ehu.es

A notable application in this area is the development of azobenzene-based photoswitchable substrates for enzymes. A study on haloalkane dehalogenases (HLDs) utilized a rationally designed chlorinated azobenzene-based compound as a photoswitchable probe. nih.govnih.gov HLDs are enzymes that catalyze the cleavage of carbon-halogen bonds. embopress.org The azobenzene substrate can be switched between an active and an inactive state with light, allowing for the controlled study of the enzyme's catalytic mechanism. nih.gov The use of laser-triggered photo-isomerization can generate the productive isomer in situ, enabling advanced mechanistic studies like time-resolved femtosecond crystallography. rsc.orgnih.gov

Furthermore, photoswitchable ligands containing azobenzene units have been used to modulate the activity of transition metal catalysts. rsc.orgdntb.gov.ua For instance, a heteroleptic palladium coordination cage containing a photoswitchable azobenzene-derived ligand was shown to catalyze a Michael addition reaction. The catalytic activity could be switched on and off using visible light, which controlled the assembly and disassembly of the catalytically active cage. chemrxiv.org

Examples of Photoswitchable Catalysis Systems Utilizing Azobenzene Derivatives
SystemMechanism of ControlApplicationReference
Azobenzene-based substrate for Haloalkane DehalogenaseSubstrate is switched between an active and inactive form by light.Advanced mechanistic studies of enzyme kinetics. nih.govnih.gov
Palladium coordination cage with azobenzene ligandLight-induced assembly and disassembly of the catalytic cage.On/off control of a Michael addition reaction. chemrxiv.org
Ruthenium complex with trisazobenzene-phosphine ligandLight-induced electronic changes in the ligand modulate catalytic rate.Photoswitchable hydrogen generation from ammonia-borane. ehu.es

Photopharmacology and Optogenetics Research

Photopharmacology is an emerging field that utilizes light to control the activity of biologically active molecules with high precision, aiming to minimize off-target effects and systemic toxicity. chromatographyonline.com Derivatives of this compound, especially tetra-ortho-chloro-azobenzenes, are at the forefront of this research because they can be operated with visible light, which offers deeper tissue penetration and is less damaging to cells than UV light. uni-muenchen.dersc.org

Optical Control of Protein-Protein Interactions

The precise regulation of protein-protein interactions (PPIs) is fundamental to cellular function, and its disruption is a hallmark of many diseases. Photoswitchable molecules based on chloro-substituted azobenzenes provide a method to externally control these interactions. jlu.edu.cncarta-evidence.org A prominent example is the light-mediated control of the interaction between the p53 tumor suppressor and its negative regulator, MDM2. documentsdelivered.com

Researchers have developed stapled peptides incorporating a tetra-ortho-chloro-azobenzene linker. jst.go.jpmerckmillipore.com This linker, which constrains the peptide into a helical shape, is photosensitive. In its trans state, the stapled peptide may have a low affinity for its target protein. Upon irradiation with red light, the azobenzene moiety isomerizes to the cis state, inducing a conformational change in the peptide that significantly enhances its binding affinity and inhibitory potency. jst.go.jpresearchgate.net This strategy was successfully applied to a modified PMI peptide, a known inhibitor of the p53/MDM2 interaction. The cis isomer of the photoswitchable peptide exhibited a dramatically higher potency in inhibiting this key PPI, demonstrating a powerful method for controlling a critical cancer-related pathway with light. jst.go.jpresearchgate.net

Peptide Stapling Using Photoswitchable Linkers

Peptide stapling is a strategy to constrain a peptide into a specific secondary structure, often an α-helix, to enhance its stability and cell permeability. The incorporation of photoswitchable linkers, such as those derived from tetra-ortho-chloro-azobenzene, introduces a layer of optical control over the peptide's structure and function. jst.go.jp

A key breakthrough in this area is the development of a tetra-ortho-chloro azobenzene linker designed for cysteine-selective peptide stapling. jst.go.jpresearchgate.net This linker can be used to staple a modified peptide targeting the p53-interacting domain of human MDM2. The photo-isomerization of the azobenzene core acts as a switch for the peptide's biological activity. Biophysical characterization using competitive fluorescence polarization revealed a remarkable difference in binding affinity between the two isomeric states. The cis isomer, formed upon red-light irradiation, displayed a more than 240-fold higher potency for MDM2 compared to the trans isomer. jst.go.jpresearchgate.net To date, this represents one of the highest reported differences in binding affinity between the isoforms of a photoswitchable therapeutic peptide. researchgate.net

Table 1: Light-Modulated Binding Affinity of a Tetra-ortho-chloro-azobenzene Stapled Peptide This table summarizes the change in inhibitory potency (Ki) of a photoswitchable stapled peptide (SP1) targeting the p53/MDM2 interaction upon isomerization with light.

Isomer StateWavelength for IsomerizationInhibitory Constant (Ki) for MDM2Fold Change in Potency
transDark-adapted or Blue Light> 2000 nMBaseline
cisRed Light (635 nm)8.3 nM> 240-fold increase

Data sourced from studies on red-light modulated ortho-chloro azobenzene photoswitches for peptide stapling. jst.go.jpresearchgate.net

Remote Regulation of Ion Channels

The ability to remotely control ion channels offers a powerful tool for investigating neuronal circuits and potentially treating channelopathies. Tetra-ortho-chloro-azobenzene has been successfully integrated into photoswitchable tethered ligands (PTLs) to regulate the function of ionotropic glutamate (B1630785) receptors (iGluRs).

In this approach, a ligand containing the tetra-ortho-chloro-azobenzene unit is chemically tethered to a cysteine residue engineered into the ion channel protein. The isomerization of the azobenzene moiety, controlled by different wavelengths of light, alters the effective length and position of the ligand. In one state, the ligand blocks the ion channel pore, preventing ion flow. In the other state, it moves away, opening the channel. The use of the tetra-ortho-chloro-azobenzene scaffold is particularly advantageous as it allows for channel opening with longer wavelength light, such as yellow and red light, and closing with blue light, a feat not easily achieved with traditional azobenzenes. This system is bistable, meaning it does not relax in the dark, providing stable control over the channel's state until a different wavelength of light is applied.

Photoswitchable Antibiotics Development

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies. Photopharmacology offers a way to create antibiotics that are only active at the site of infection, which can be achieved by light activation, potentially reducing the development of resistance.

A significant advancement in this area involves the synthesis of a novel tetra-ortho-chloroazobenzene amino acid (CEBA). This photoswitchable amino acid was incorporated into linear analogues of tyrocidine A, a peptide antibiotic. The resulting compounds exhibit antimicrobial activity that can be controlled exclusively with visible light. Upon irradiation with red light, the molecule converts to its cis isomer, which is active against clinically relevant bacteria, including the Gram-negative pathogen Acinetobacter baumannii. When exposed to other wavelengths of visible light, or even sunlight, the molecule rapidly reverts to its inactive trans form, offering a mechanism for self-deactivation upon release into the environment. This approach provides excellent spatiotemporal control and strain selectivity.

Table 2: Photoswitchable Antibacterial Activity of a CEBA-Containing Peptide This table shows the minimum inhibitory concentration (MIC) of a linear tyrocidine A analogue containing the tetra-ortho-chloroazobenzene amino acid (CEBA) against Acinetobacter baumannii.

Compound StateIllumination ConditionMIC against A. baumannii (µg/mL)
trans Isomer (Inactive)Dark (no irradiation)> 128
cis Isomer (Active)Red Light (625 nm)32

Data sourced from research on visible-light-controlled tyrocidine A analogues.

Applications in Analytical Chemistry

In analytical chemistry, the unique properties of molecules are harnessed to separate and identify substances. The rigid, planar structure of azobenzenes and their ability to form liquid crystalline phases make them suitable candidates for specialized chromatographic applications.

Use as Stationary Phases in Gas Chromatography

Azobenzene derivatives that form liquid crystalline phases have been investigated for their use as stationary phases in capillary gas chromatography (GC). These materials exhibit a high degree of molecular order, which allows them to perform separations based on the shape and size of analyte molecules, a property known as shape selectivity. This makes them particularly effective for separating structurally similar compounds, such as close-boiling point isomers, which are often difficult to resolve on conventional stationary phases.

The chromatographic performance and selectivity of these azobenzene-based liquid crystal phases are highly dependent on their molecular structure, including the nature of various substituents, and the operating temperature. While several complex azobenzene derivatives have been synthesized and evaluated for this purpose, demonstrating good separation for various isomers, specific performance data for the parent compound this compound as a GC stationary phase is not extensively detailed in recent literature. The research in this area focuses on more substituted azobenzenes to fine-tune the thermal properties and nematic range for optimal chromatographic resolution.

Environmental Transformations and Fate of Chloroazobenzenes

Environmental Persistence and Dissipation Studies

Table 1: General Classification of Pesticide Half-Life in Soil

Persistence Class Half-Life (T½)
Low < 16 days
Moderate 16 - 59 days
High > 60 days

This table provides a general classification for pesticide persistence in soil and is not specific to p-chloroazobenzene.

Transport and Transformation in Environmental Matrices

The movement and transformation of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding soil and water. The mobility of organic compounds in soil is often predicted using the soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon. chemsafetypro.com A high Koc value indicates strong binding and low mobility, reducing the potential for leaching into groundwater. chemsafetypro.com Conversely, a low Koc value suggests higher mobility.

While specific Koc values for this compound are not available, the behavior of other chlorinated organic compounds can offer some clues. The mobility of such compounds is influenced by factors like soil type, organic matter content, and pH. researchgate.net Transformation in the environment can occur through various biotic and abiotic pathways, including microbial degradation and photolysis (breakdown by sunlight). ecetoc.org The cleavage of the azo bond (N=N) is a known degradation pathway for azobenzene (B91143) compounds, which can occur under reducing conditions found in some biological environments. rsc.org

Table 2: Factors Influencing the Transport of Organic Compounds in Soil

Factor Influence on Mobility
High Koc Decreases mobility (stronger binding to soil)
Low Koc Increases mobility (weaker binding to soil)
High Soil Organic Matter Generally decreases mobility of nonpolar compounds
Soil pH Can affect the charge and, therefore, the mobility of ionizable compounds
Clay Content Can increase adsorption and decrease mobility

This table outlines general principles of chemical transport in soil.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Red-Light-Responsive Chloroazobenzenes

A primary objective in modern photopharmacology and materials science is the development of molecular switches that can be operated with low-energy visible light, particularly red or near-infrared (NIR) light. nih.gov This light offers deeper tissue penetration and is less damaging to biological systems than UV radiation. umich.edubohrium.com While p-Chloroazobenzene itself does not show significant red-shifting, the exploration of chloro-substitution has paved the way for next-generation red-light-responsive molecules.

Initial studies revealed that substituting azobenzene (B91143) at the para positions with chlorine atoms, as in di-para-chloroazobenzene, results in n→π* vertical excitation energies that are comparable to those of unsubstituted azobenzene, making it unsuitable for red-light switching. nih.gov The critical breakthrough came from the strategic placement of chlorine atoms at all four ortho positions relative to the azo group. nih.gov These tetra-ortho-chloro-azobenzenes exhibit a substantial bathochromic (red) shift in their absorption spectra, allowing the trans-to-cis isomerization to be triggered efficiently with red light (in the 630-660 nm range). nih.govrsc.org This quality is critical for potential in vivo applications. nih.gov

Further evolution in this area has led to the design of derivatives such as di-ortho-fluoro di-ortho-chloro (dfdc) azobenzene. acs.org These next-generation compounds are part of a platform of highly red-shifted photoswitches being developed for advanced optical tools. researchgate.net The research demonstrates that strategic halogenation, particularly at the ortho positions, is the key to unlocking red-light addressability in the chloroazobenzene family. umich.edu

Rational Design Strategies for Optimized Photochemical Performance

The ability to precisely tune the photochemical properties of azobenzenes is crucial for tailoring them to specific applications. Rational design, guided by a deep understanding of structure-property relationships, is at the forefront of this effort. The photochemical behavior of an azobenzene derivative is governed by the nature and position of substituents on its phenyl rings. nih.govrsc.org

A key strategy for creating visible-light-responsive photoswitches is to separate the n→π* absorption bands of the trans and cis isomers, which often overlap. nih.gov Ortho-substitution with electron-withdrawing groups like chlorine has proven highly effective. nih.gov Computational studies dissecting the electronic and geometric effects of chlorination have shown that ortho-substitution leads to a significant separation of the n→π* transition bands. nih.gov For example, substituting a single ortho-hydrogen with chlorine causes a substantial red-shift for the trans isomer and a blue-shift for the cis isomer. nih.gov This effect is amplified in tetra-ortho-chloro-azobenzenes.

Researchers have established a set of design principles for tetra-ortho-chloroazobenzenes, enabling the tuning of key characteristics such as absorption spectra, thermal half-life of the unstable cis isomer, and photoswitching efficiency through informed substituent choices. nih.govresearchgate.net This allows for the engineering of photoswitches with properties optimized for a desired application. nih.gov

Comparative Photophysical Properties of Azobenzene Derivatives
CompoundIsomerCalculated n→π* λmax (nm)Reference
Azobenzenetrans468.9 acs.org
cis455.3 acs.org
di-para-chloro azobenzenetransComparable to Azobenzene nih.gov
cisComparable to Azobenzene nih.gov
tetra-ortho-chloro azobenzenetrans483.8 acs.org
cis460.2 acs.org

Expansion of Advanced Applications in Biomedical and Smart Materials Fields

The unique properties of red-light-responsive chloroazobenzenes are enabling their use in increasingly sophisticated applications, particularly in biomedicine and smart materials. nih.govewha.ac.krbenthamscience.com In the biomedical field, photopharmacology aims to use light to control the activity of drugs, offering remarkable spatiotemporal precision and potentially reducing side effects. rsc.orguu.nlbohrium.com

A compelling proof-of-concept involves a tetra-ortho-chloro azobenzene linker used for photoswitchable peptide stapling. rsc.orgrsc.org In this system, red light (660 nm) was used to isomerize the azobenzene from its trans to cis state. rsc.org This conformational change in the linker induced a structural change in the attached peptide, resulting in a greater than 240-fold increase in its binding affinity for the p53-interacting domain of human MDM2, a key target in cancer therapy. rsc.orgrsc.org This demonstrates the potential to create potent, light-activated therapeutics. cam.ac.uk The stability of ortho-chloro substituted azobenzenes to reduction by biological agents like glutathione (B108866) further enhances their suitability for use in intracellular environments. nih.gov

In materials science, these photoswitches are being incorporated into polymers and other materials to create "smart" systems. nih.gov The reversible isomerization allows for light-based control over material properties such as shape, conductivity, or optical characteristics, opening doors for applications in areas like data storage, soft robotics, and responsive coatings. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The development of novel chloroazobenzene photoswitches is being significantly accelerated by the tight integration of advanced computational and experimental techniques. nih.gov This synergistic approach allows for the rational, in silico design of molecules with desired properties, which can then be synthesized and tested experimentally for validation. researchgate.net

Computational Approaches:

Quantum-Chemical Methodologies: Techniques like Time-Dependent Density Functional Theory (TD-DFT) are employed to computationally dissect the electronic and geometrical influences of substituents on the photophysical properties of chloroazobenzenes. nih.govacs.orgresearchgate.net These calculations can accurately predict absorption maxima (λmax) and help understand the origins of desirable traits like red-shifted absorption. acs.org

Molecular Dynamics (MD) Simulations: To account for the conformational flexibility of ortho-substituted azobenzenes, MD simulations are used to generate thousands of thermally accessible structures. researchgate.netchemrxiv.org Performing excited-state calculations on this large ensemble provides a more realistic and accurate computed UV-vis spectrum. chemrxiv.org

Experimental Validation:

Synthesis and Photochemical Analysis: Designed molecules are synthesized, and their properties are characterized using techniques like UV-vis and NMR spectroscopy to measure absorption spectra, photoisomerization quantum yields, and thermal relaxation rates. nih.govresearchgate.net

X-ray Analysis: X-ray crystallography provides precise structural data on the synthesized molecules, offering insights into how substitution patterns affect the molecule's geometry in the solid state. acs.orgchemrxiv.org

This integrated workflow creates a powerful feedback loop, where experimental results are used to refine computational models, leading to more accurate predictions and a faster, more efficient design-build-test-learn cycle for developing next-generation photoswitches. chemrxiv.orgnih.gov

Sustainable Synthesis and Environmental Impact Mitigation Research

As the applications for chloroazobenzenes expand, there is a growing emphasis on developing sustainable and environmentally friendly methods for their synthesis. researchgate.net Traditional synthetic routes for azobenzenes can require stoichiometric amounts of environmentally unfriendly reactants or harsh conditions. researchgate.netacs.orgrsc.org

Current research into "green" synthesis focuses on several promising strategies:

Catalytic Oxidative Coupling: This approach uses catalysts to promote the coupling of anilines with ambient oxygen as the oxidant. researchgate.net This method represents a significant advantage as it avoids waste containing transition metals and exhibits high atomic efficiency. researchgate.net

Electrocatalytic Methods: An alternative one-step synthesis involves the use of electrogenerated samarium diiodide (SmI2) to promote the reduction of nitroaromatic precursors into azobenzenes. acs.org This procedure is appealing because it operates under mild conditions, avoids precious metals, and is tolerant of a wide range of functional groups, making it a serious alternative to currently available methods. acs.org

Ionic Liquid-Promoted Reactions: Efficient and green approaches have been developed using Brønsted acidic ionic liquids to promote the diazo coupling reaction in water at room temperature, avoiding the need for metal catalysts. researchgate.net

Alongside sustainable synthesis, understanding the environmental fate and impact of these compounds is a critical area for future research. Studies on related compounds like p-chlorobenzoic acid suggest that aerobic biodegradation may be an important fate process in soil and water. epa.gov However, comprehensive research into the lifecycle, persistence, and potential toxicity of halogenated azobenzenes is necessary to ensure their long-term viability and mitigate any adverse environmental consequences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.